molecular formula C19H15ClN4O B2633085 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 318256-01-8

2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Número de catálogo: B2633085
Número CAS: 318256-01-8
Peso molecular: 350.81
Clave InChI: JVTVPQRPTRFWCR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a pyrazole ring fused to a 1,3,4-oxadiazole scaffold. The molecular formula is C₁₉H₁₄ClN₃O, with a molecular weight of 335.79 g/mol (monoisotopic mass: 335.0826) . The pyrazole moiety is substituted with a chlorine atom at position 5, a methyl group at position 1, and a phenyl group at position 2. The oxadiazole ring is substituted at position 5 with a 4-methylphenyl group.

Propiedades

IUPAC Name

2-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c1-12-8-10-14(11-9-12)18-21-22-19(25-18)15-16(23-24(2)17(15)20)13-6-4-3-5-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTVPQRPTRFWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=C(N(N=C3C4=CC=CC=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClN4OC_{18}H_{15}ClN_4O with a molecular weight of 371.22 g/mol. The structure includes a pyrazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.

Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer potential by targeting various cellular pathways. The mechanisms through which 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole exerts its effects include:

  • Inhibition of NF-κB Signaling : Similar to other oxadiazoles, this compound may inhibit the NF-κB signaling pathway, which is crucial for cancer cell proliferation and survival. Studies have shown that oxadiazoles can decrease the phosphorylation of IκB and p65 proteins, leading to reduced transcriptional activity of NF-κB in cancer cells .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells through mechanisms such as caspase activation and PARP cleavage . This apoptotic effect is often dose-dependent and varies with treatment duration.
  • Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with oxadiazole derivatives can lead to cell cycle arrest at the G0/G1 or G2/M phases, further contributing to their antiproliferative effects .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of various oxadiazole derivatives, including our compound of interest:

StudyCell LineIC50 Value (µM)Mechanism
HepG215Induces apoptosis via NF-κB inhibition
MCF-710Cell cycle arrest and apoptosis
A54920Increased cell viability in certain conditions

These studies highlight the compound's potential as an effective anticancer agent against various cancer cell lines.

Broader Biological Activities

Beyond anticancer properties, 1,3,4-oxadiazoles have demonstrated a range of biological activities:

  • Antimicrobial Activity : Some derivatives exhibit significant bactericidal effects against strains such as Staphylococcus spp. .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that may be beneficial in treating inflammatory diseases.
  • Antioxidant Properties : Several studies suggest that these compounds can scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related conditions .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The incorporation of the 1,3,4-oxadiazole moiety into drug design has been associated with enhanced anticancer activity. For instance, compounds similar to 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 Value (µM)Reference
Compound AMCF-7 (Breast Cancer)0.48
Compound BHCT-116 (Colon Cancer)0.19
Compound CA549 (Lung Cancer)0.11

These studies indicate that modifications in the oxadiazole structure can significantly influence anticancer activity.

Anti-inflammatory Properties

The pyrazole derivatives have also been evaluated for their anti-inflammatory effects. Research indicates that compounds containing the pyrazole structure exhibit significant inhibition of inflammatory mediators in vitro. The mechanism often involves the downregulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Synthesis and Characterization

The synthesis of 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves multi-step reactions including cyclization and condensation techniques. The following methods are commonly used:

  • Cyclocondensation : This method is employed to form the oxadiazole ring from appropriate precursors.
  • Vilsmeier-Haack Reaction : Often used to introduce chloro groups into the pyrazole structure.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Study on Antitumor Activity :
    • A series of oxadiazole derivatives were synthesized and tested against human breast and colon cancer cell lines.
    • Results indicated that specific substitutions enhance cytotoxicity and selectivity towards cancer cells.
  • Anti-inflammatory Assessment :
    • Compounds were assessed for their ability to inhibit COX enzymes.
    • Findings revealed that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Halogen Substitutions

Compound A : 5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

  • Molecular formula : C₁₈H₁₂Cl₂N₄O
  • Key features : Substitution of 2-chlorophenyl on the oxadiazole ring instead of 4-methylphenyl.
  • Activity: Not explicitly reported, but chloro substituents are associated with enhanced lipophilicity and membrane permeability in related compounds .

Compound B : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Key features : Incorporation of a thiazole ring instead of oxadiazole, with fluorophenyl groups.
  • Structural insight : Isostructural with halogen (Cl vs. Br) derivatives; fluorinated analogs exhibit similar molecular conformations but altered crystal packing due to halogen size differences .

Table 1: Structural Comparison of Halogen-Substituted Analogues

Compound Core Scaffold Substituents (Oxadiazole/Pyrazole) Molecular Weight (g/mol) Key Structural Notes
Target Compound 1,3,4-Oxadiazole 5-(4-methylphenyl), 5-Cl, 1-Me 335.79 Planar conformation
Compound A 1,2,4-Oxadiazole 3-(2-chlorophenyl), 5-Cl, 1-Me 371.22 Non-planar due to steric bulk
Compound B Thiazole 4-Cl, 4-F, 5-F 548.05 Isostructural packing with halogen adjustments
Pharmacological Activity Comparison

Antimicrobial Activity

  • Compound C : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
    • Activity : 98.74% growth inhibition against CNS cancer (SF-295) at 10⁻⁵ M .
    • Comparison : The target compound lacks fluorophenyl substitution, which may reduce electron-withdrawing effects critical for DNA intercalation.

Anti-inflammatory Activity

  • Compound D : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
    • Activity : 59.5% inhibition (vs. 64.3% for indomethacin) at 20 mg/kg .
    • Comparison : The ketone group in Compound D enhances COX-2 binding, absent in the target compound.

CNS Depressant Activity

  • Compound E: 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole Activity: Excellent CNS depressant effects due to nitro group electron-withdrawing properties .

Table 2: Pharmacological Comparison

Compound Bioactivity Mechanism/Key Substituent Efficacy (% Inhibition/IC₅₀) Reference
Target Compound Not reported 4-methylphenyl (electron-donating) N/A
Compound C Anticancer 4-fluorophenyl (electron-withdrawing) 98.74% at 10⁻⁵ M
Compound D Anti-inflammatory Bromophenyl ketone 59.5% at 20 mg/kg
Compound E CNS Depressant 4-nitrophenyl Significant sedation
Crystallographic and Conformational Analysis
  • The target compound’s isostructural analogs (e.g., Compounds 4 and 5 in ) crystallize in triclinic P 1̄ symmetry with two independent molecules per asymmetric unit. Fluorophenyl groups in analogs adopt perpendicular orientations relative to the core scaffold, influencing packing efficiency .

Q & A

Q. Table 1: Key Reaction Parameters

ComponentRoleConditions
Carbaldehyde derivativeElectrophilic intermediateVilsmeier-Haack reaction
2-NaphtholNucleophileMW irradiation (300 W, 5–6 min)
MalononitrileCarbonyl activatorEthanol solvent, 1:1 stoichiometry

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer: Optimization strategies include:

  • Solvent selection : Ethanol enhances solubility and reaction homogeneity .
  • Catalyst loading : 20 mol% ammonium acetate accelerates imine formation .
  • Microwave parameters : Adjusting irradiation time (5–6 min) prevents side reactions like over-condensation .

Basic: Which spectroscopic techniques confirm the compound’s structure?

Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 450–465 for derivatives) .

Advanced: How does X-ray crystallography resolve structural ambiguities?

Answer: Single-crystal X-ray diffraction with SHELXL refinement () provides:

  • Bond length/angle precision (e.g., C-Cl bond: 1.74 Å ± 0.02) .
  • Coplanarity analysis of the oxadiazole and pyrazole rings .
  • Handling disorder : High Z′ structures require advanced refinement protocols in SHELX .

Basic: What in vitro assays evaluate biological activity?

Answer: Common assays include:

  • Antimicrobial screening (e.g., agar diffusion for bacterial strains) .
  • Enzyme inhibition : Carbonic anhydrase isoform selectivity (e.g., CAH1_HUMAN in ) .

Advanced: How do computational tools predict bioactivity?

Answer: Multiwfn () analyzes:

  • Electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Electron localization function (ELF) to model binding interactions with enzymes like carbonic anhydrase .

Advanced: How to address contradictions in spectroscopic data across batches?

Answer:

  • Cross-validation : Combine 2D NMR (HSQC, HMBC) with crystallography .
  • Impurity profiling : Use HPLC to detect by-products (e.g., unreacted aldehyde) .

Advanced: What structural modifications enhance bioactivity?

Answer:

  • Electron-withdrawing groups : Chloro or trifluoromethyl substituents improve enzyme inhibition (e.g., CAH2_HUMAN in ) .
  • Heterocycle substitution : Thiazole or triazole rings () enhance pharmacokinetic properties .

Q. Table 2: Bioactivity of Derivatives

SubstituentTarget EnzymeIC₅₀ (µM)Source
4-ChlorophenylCarbonic anhydrase0.12
4-TrifluoromethylCarbonic anhydrase0.08

Advanced: How to elucidate reaction mechanisms (e.g., Vilsmeier-Haack)?

Answer:

  • Kinetic studies : Monitor intermediates via TLC or in situ IR .
  • Computational modeling : Simulate transition states using Gaussian or ORCA .

Basic: What are best practices for ensuring synthesis reproducibility?

Answer:

  • Standardize protocols : Use anhydrous solvents and controlled MW power .
  • Characterize intermediates : NMR purity >95% before proceeding .

Advanced: How to analyze electron density for reactivity prediction?

Answer: Multiwfn calculates:

  • Laplacian of electron density to identify reactive sites .
  • Fukui functions to predict nucleophilic/electrophilic attack points .

Advanced: What challenges arise in crystallizing halogenated derivatives?

Answer:

  • Disorder management : Halogen atoms (e.g., Cl) often exhibit positional disorder, requiring high-resolution data (≤0.8 Å) .
  • Twinned crystals : Use SHELXD for structure solution .

Basic: How to validate compound purity post-synthesis?

Answer:

  • Elemental analysis : Match calculated/observed C, H, N values (e.g., C: 62.1% vs. 61.8%) .
  • Melting point consistency : Deviation <2°C indicates purity .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Prodrug design : Esterify carboxyl groups (e.g., ethyl esters in ) .
  • Co-crystallization : Use co-formers like cyclodextrins to enhance aqueous solubility .

Advanced: How to design a derivative library for SAR studies?

Answer:

  • Scaffold diversification : Modify aryl groups (4-methylphenyl to 4-fluorophenyl) .
  • Bioisosteric replacement : Replace oxadiazole with 1,2,4-triazole () .

Q. Table 3: Example Derivatives

DerivativeModification SiteBioactivity Target
9c ()4-BromophenylAntimicrobial
9d ()4-MethylphenylEnzyme inhibition

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.